2-(3-Ethoxy-4-methoxyphenyl)ethanol
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Overview
Description
2-(3-Ethoxy-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenethyl alcohol, characterized by the presence of ethoxy and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(3-Ethoxy-4-methoxyphenyl)acetaldehyde using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process can be optimized for large-scale production by using efficient catalysts and continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: 2-(3-Ethoxy-4-methoxyphenyl)acetaldehyde or 2-(3-Ethoxy-4-methoxyphenyl)acetic acid.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenethyl alcohol derivatives.
Scientific Research Applications
2-(3-Ethoxy-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. Its biological activity may be attributed to its ability to interact with cellular components, potentially affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the ethoxy group.
4-Methoxyphenethyl alcohol: Another derivative of phenethyl alcohol with a methoxy group on the benzene ring
Uniqueness
2-(3-Ethoxy-4-methoxyphenyl)ethanol is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to other similar compounds .
Properties
IUPAC Name |
2-(3-ethoxy-4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2/h4-5,8,12H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJLLAIDCVMLRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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